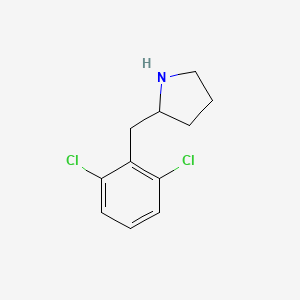![molecular formula C13H15N3 B8700429 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile CAS No. 17380-42-6](/img/structure/B8700429.png)
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile
概要
説明
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound is characterized by the presence of an indole ring substituted with a dimethylaminoethyl group and a carbonitrile group.
準備方法
The synthesis of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with dimethylaminoethyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the electron-rich nature of the indole ring.
科学的研究の応用
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to serotonin receptors, acting as an agonist or antagonist depending on the receptor subtype . This interaction modulates various signaling pathways, leading to its observed biological effects.
類似化合物との比較
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile can be compared with other indole derivatives such as dimethyltryptamine and indole-3-acetic acid:
Dimethyltryptamine: Similar in structure but primarily known for its hallucinogenic properties.
Indole-3-acetic acid: A plant hormone with different biological activities compared to this compound.
This compound stands out due to its unique combination of a dimethylaminoethyl group and a carbonitrile group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
17380-42-6 |
|---|---|
分子式 |
C13H15N3 |
分子量 |
213.28 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C13H15N3/c1-16(2)6-5-11-9-15-13-4-3-10(8-14)7-12(11)13/h3-4,7,9,15H,5-6H2,1-2H3 |
InChIキー |
DSNBRTOYUJFTAH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-[2-(Benzyloxy)ethyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B8700437.png)
